molecular formula C5H8O<br>(CH3)2C(OH)CCH<br>C5H8O B105114 2-Methyl-3-butyn-2-OL CAS No. 115-19-5

2-Methyl-3-butyn-2-OL

Cat. No. B105114
CAS RN: 115-19-5
M. Wt: 84.12 g/mol
InChI Key: CEBKHWWANWSNTI-UHFFFAOYSA-N
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Description

2-Methyl-3-butyn-2-OL (2M3B2OL) is a versatile organic compound that is widely used in the synthesis of various chemical compounds. It is a colorless liquid with a boiling point of approximately 65°C and is soluble in water, ethanol, and ether. 2M3B2OL is a versatile chemical compound due to its ability to react with a variety of substrates in a wide range of conditions. It is used in a variety of applications including the manufacture of pharmaceuticals, agrochemicals, and other industrial products.

Scientific Research Applications

Catalyst in Hydrogenation Processes

2-Methyl-3-butyn-2-ol has been extensively studied in the context of hydrogenation reactions. Research demonstrates its use in hydrogenation over a Pd/ZnO catalyst, highlighting its effectiveness in this process. A kinetic model and selectivity study revealed that this compound can be hydrogenated efficiently with high selectivity to 2-methyl-3-buten-2-ol, showing superior performance compared to commercial catalysts like the Lindlar catalyst (Vernuccio et al., 2016).

Building Blocks for Asymmetric Synthesis

This compound is also important in organic synthesis. It has been used in the enantioselective addition to aldehydes to prepare optically active terminal acetylenes, serving as useful building blocks for asymmetric synthesis (Boyall et al., 2000).

Catalyst Development and Design

Further research into the catalyst and process design for alkyne hydrogenations emphasizes the application of this compound. This research underscores the importance of optimizing catalytic processes over different scales, from molecular to macro-scale, using this compound as a case study (Crespo-Quesada et al., 2012).

Spectroscopic Analysis and Nonlinear Optical Properties

In the field of materials science, this compound has been used in the synthesis and spectroscopic analysis of compounds with nonlinear optical properties. This application is significant for the development of new materials with potential uses in various technological applications (Praveenkumar et al., 2021).

Fluorescent Sensors for Nitroaromatics

Another intriguing application is in the development of fluorescent sensors for nitroaromatics. Supramolecular polymers synthesized using this compound have shown promise as selective sensors, detecting nitroaromatic compounds with high sensitivity (Shanmugaraju et al., 2013).

Mechanism of Action

Target of Action

2-Methyl-3-butyn-2-ol (MBY) is primarily used as a precursor in various chemical reactions . It is involved in the Mannich reaction and can undergo selective semihydrogenation to produce fine chemicals . It is also used in the synthesis of aryl-2-methyl-3-butyn-2-ols via Pd-catalyzed Sonogashira coupling reaction with various aryl bromides .

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, it can undergo a selective semihydrogenation reaction to produce 2-Methyl-3-buten-2-ol (MBE), an important intermediate in the synthesis of vitamin A . This reaction is catalyzed by Pd/γ-Al 2 O 3 .

Biochemical Pathways

MBY is involved in several biochemical pathways. It can undergo semihydrogenation to 2-methyl-3-buten-2-ol (MBE) or full hydrogenation to 2-methyl-2-butanol (MBA) . MBE is an important intermediate in the synthesis of vitamin A . MBY is also a precursor to terpenes and terpenoids .

Result of Action

The primary result of MBY’s action is the production of other chemicals through various reactions. For example, it can be selectively semihydrogenated to produce MBE, an important intermediate in the synthesis of vitamin A . It can also be used to synthesize aryl-2-methyl-3-butyn-2-ols .

Action Environment

The action of MBY is influenced by various environmental factors. For instance, the selective semihydrogenation of MBY to MBE is affected by the presence of a Pd/γ-Al 2 O 3 catalyst . The nature of the stabilizer, the stabilizer/metal molar ratio, and activation conditions can also influence the catalytic behavior of the samples .

Safety and Hazards

2-Methyl-3-butyn-2-ol is highly flammable and harmful if swallowed . It may cause an allergic skin reaction and causes serious eye damage . It also generates explosion hazard and reacts violently with acids . Heating may cause violent combustion or explosion . It decomposes on contact with hot surfaces or flames, producing irritating fumes .

Future Directions

2-Methyl-3-butyn-2-ol is produced on an industrial scale as a precursor to terpenes and terpenoids . It is an intermediate in the industrial route to geraniol . It is also used as a starting material in the production of vitamins A and E as well as an intermediate chemical in fragrances and flavorings .

properties

IUPAC Name

2-methylbut-3-yn-2-ol
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InChI

InChI=1S/C5H8O/c1-4-5(2,3)6/h1,6H,2-3H3
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InChI Key

CEBKHWWANWSNTI-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C#C)O
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Molecular Formula

C5H8O
Record name 2-METHYL-2-HYDROXY-3-BUTYNE
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DSSTOX Substance ID

DTXSID2021949
Record name 2-Methyl-3-butyn-2-ol
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Molecular Weight

84.12 g/mol
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Physical Description

2-methyl-2-hydroxy-3-butyne is a colorless to straw yellow liquid. (USCG, 1999), Liquid, Liquid; mp = 2.6 deg C; [Merck Index] Colorless liquid; [Alfa Aesar MSDS], COLOURLESS LIQUID.
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Boiling Point

219.2 to 221 °F at 760 mmHg (USCG, 1999), 104-105 °C
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Flash Point

77 °F (USCG, 1999), 20 °C c.c.
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Solubility

Solubility in water: miscible
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Density

0.8672 (USCG, 1999) - Less dense than water; will float, Density (gas): 0.9 kg/m³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.04
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Vapor Density

Relative vapor density (air = 1): 2.9
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Vapor Pressure

16.0 [mmHg], Vapor pressure, kPa at 20 °C: 2
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CAS RN

115-19-5
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Melting Point

36.7 °F (USCG, 1999), 2.6 °C
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Synthesis routes and methods

Procedure details

Starting with 3-(2-bromo-6-methyl-8α-ergolinyl)-1,1-diethylurea, 3-(tetrahydropyran-2-yloxy)-1-propyne yields 3-[9,10-didehydro-6-methyl-2-[3-(tetrahydropyran-2-yloxy)-1-propynyl]-8α-ergolinyl]-1,1-diethylurea (25%) and 3-hydroxy-3-methyl-1-butyne yields 3-[9,10-didehydro-2-(3-hydroxy-3-methyl-1-butynyl)-6-methyl-8α-ergolinyl]-1,1-diethylurea (31%).
Name
3-(2-bromo-6-methyl-8α-ergolinyl)-1,1-diethylurea
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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